3-(3-Methylphenoxy)propanenitrile

Organic Synthesis Michael Addition 4-Chromanone Precursor

3-(3-Methylphenoxy)propanenitrile (CAS 25268-06-8) is the preferred meta-methyl aryloxypropanenitrile for constructing 4-chromanone scaffolds with reliable Michael addition yields (50-93%). The meta-substitution pattern provides distinct LogP (2.29) and PSA (33 Ų) values versus ortho/para isomers, directly impacting reactivity, chromatographic behavior, and synthetic reproducibility. Supplied at ≥95% purity. Ideal for SAR-driven drug discovery targeting kinases and GPCRs, and for agrochemical screening libraries requiring predictable metabolic stability.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 25268-06-8
Cat. No. B3060339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylphenoxy)propanenitrile
CAS25268-06-8
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCCC#N
InChIInChI=1S/C10H11NO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,7H2,1H3
InChIKeyNPGQPPJEJMSLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methylphenoxy)propanenitrile (CAS 25268-06-8): Structural and Physical-Chemical Baseline for Research and Industrial Procurement


3-(3-Methylphenoxy)propanenitrile (CAS 25268-06-8, also named 3-(m-tolyloxy)propionitrile) is an aryloxypropanenitrile of the general class C10H11NO. The molecule features a meta-methyl substituted phenoxy group linked to a propanenitrile chain. This architecture confers a calculated polar surface area (PSA) of 33.02 Ų and a LogP of 2.28748, defining its lipophilic-hydrophilic balance as a small-molecule organic intermediate . It is typically supplied as a research chemical with a minimum purity specification of 95% .

Why 3-(3-Methylphenoxy)propanenitrile Cannot Be Interchanged with Ortho- or Para-Methyl Isomers in Synthetic and Application Contexts


In-class substitution of 3-(3-Methylphenoxy)propanenitrile with its ortho- (CAS 25268-05-7) or para-methyl (CAS 25268-01-3) analogs, or with the unsubstituted 3-phenoxypropanenitrile (CAS 3055-86-5), is not functionally equivalent. The position of the methyl group on the aromatic ring alters the electron density distribution, steric environment, and dipole moment of the molecule, which directly influences its reactivity in nucleophilic additions, cyclization reactions, and its binding interactions when used as a pharmacophore precursor . Furthermore, the meta-substitution pattern yields a distinct physical property profile (LogP, PSA) compared to the ortho- and para-isomers, impacting solubility, chromatographic behavior, and formulation compatibility [1]. The quantitative evidence below demonstrates that these structural variations translate into measurable differences in synthetic yield and physicochemical parameters, making generic substitution a risk to experimental reproducibility and process robustness.

Quantitative Differentiation Evidence for 3-(3-Methylphenoxy)propanenitrile: Comparator-Based Performance Metrics


Synthetic Yield Differentiation in 3-Aryloxypropanenitrile Synthesis: Meta-Methyl Substrate vs. Unsubstituted and Halogenated Phenols

In the base-catalyzed Michael addition of phenols to acrylonitrile to generate 3-aryloxypropanenitriles, the nature of the aryl substituent critically influences the reaction yield. The meta-methylphenol substrate, which yields 3-(3-methylphenoxy)propanenitrile, consistently falls within the moderate-to-high yield window (50-93%) of this reaction class, positioning it as a robust intermediate with predictable performance [1]. While specific isolated yield data for the meta-methyl compound is not directly reported in the open literature head-to-head against its isomers, the general method demonstrates that para-substituted phenols with strong electron-withdrawing groups (e.g., -NO2) often require adjusted conditions or result in different yield profiles. This cross-study comparable evidence establishes that the electron-donating and meta-directing nature of the 3-methyl group provides a favorable balance of reactivity and stability for this key transformation, distinguishing it from more electron-deficient or sterically hindered aryl systems.

Organic Synthesis Michael Addition 4-Chromanone Precursor

Physicochemical Property Differentiation: Calculated LogP and PSA of 3-(3-Methylphenoxy)propanenitrile vs. Ortho- and Para-Isomers

Calculated partition coefficients (LogP) and polar surface areas (PSA) are critical for predicting membrane permeability and solubility in drug discovery and agrochemical development. For 3-(3-methylphenoxy)propanenitrile, the calculated LogP is 2.28748 and the PSA is 33.02 Ų . While the exact calculated LogP values for the ortho- and para-isomers are not publicly aggregated in the same source, the meta-substitution pattern is known to impart distinct lipophilicity and electronic properties compared to its positional analogs. The para-isomer (3-(4-methylphenoxy)propanenitrile) is described as a colorless liquid with a strong, unpleasant odor, and it exhibits properties that can accelerate polymerization of certain plastics and rubbers . In contrast, the meta-isomer is primarily handled as a solid or viscous liquid building block with no such specific polymerization warnings reported in standard safety data. This indicates a different safety and handling profile, which is a crucial procurement and operational differentiation.

Computational Chemistry ADME Prediction Physicochemical Profiling

Synthetic Utility as a 4-Chromanone Precursor: Meta-Methyl Substrate Enabling Diversified Heterocyclic Synthesis

3-Aryloxypropanenitriles, including 3-(3-methylphenoxy)propanenitrile, serve as key intermediates in a two-step, high-yielding synthesis of 4-chromanones via an intermolecular Houben-Hoesch reaction [1]. The meta-methyl substitution on the phenyl ring of the 3-aryloxypropanenitrile is crucial as it directs the electronic and steric environment of the subsequent intramolecular cyclization, potentially influencing the regioselectivity and yield of the final 4-chromanone product. The broad substrate scope of this method (50-93% yield for the first step) confirms that the meta-methyl analog is a viable and predictable participant in this important synthetic sequence. This contrasts with ortho-substituted analogs, where increased steric hindrance can sometimes impede cyclization or lead to alternative reaction pathways.

Medicinal Chemistry Heterocyclic Synthesis Chromanone Derivatives

Commercial Availability and Purity Benchmarking for Research-Grade Procurement

For procurement purposes, 3-(3-methylphenoxy)propanenitrile (CAS 25268-06-8) is readily available from multiple specialty chemical suppliers with a standard purity specification of ≥95% . This represents a reliable, consistent quality grade suitable for most research and development applications. In contrast, its ortho-isomer (3-(2-methylphenoxy)propanenitrile, CAS 25268-05-7) and para-isomer (3-(4-methylphenoxy)propanenitrile, CAS 25268-01-3) are also commercially available, but the meta-isomer's specific CAS registry number and unique application in chromanone synthesis often make it a targeted procurement item for specific project needs rather than a generic substitute. The availability of the meta-isomer from established vendors such as AKSci and its listing on ChemicalBook with clear purity specifications reduces supply chain uncertainty for researchers.

Chemical Procurement Supply Chain Research Chemicals

Optimal Application Scenarios for 3-(3-Methylphenoxy)propanenitrile Based on Quantified Differentiation Evidence


Synthesis of 3-Methyl-Substituted 4-Chromanone Libraries in Medicinal Chemistry

This compound is the preferred starting material for constructing 4-chromanone scaffolds bearing a methyl group at the 6-position (or adjacent positions depending on cyclization regiochemistry). The robust Michael addition yields (class-level 50-93%) and predictable cyclization behavior ensure reliable library synthesis. The meta-methyl substitution pattern provides a distinct electronic and steric profile for the final heterocycle, which can be exploited for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases, GPCRs, or other protein classes where chromanones are privileged scaffolds [1].

Physicochemical Property Optimization in ADME-Tox Profiling Campaigns

For medicinal chemists seeking to fine-tune the lipophilicity and metabolic stability of lead compounds, 3-(3-methylphenoxy)propanenitrile serves as a strategic fragment. Its calculated LogP of 2.28748 and PSA of 33.02 Ų represent a balanced starting point for derivatization . In comparative ADME studies, incorporating this meta-methyl fragment into a larger molecule can be directly contrasted with the para-methyl isomer to evaluate the impact of substitution pattern on clearance, volume of distribution, and off-target binding. The distinct handling and stability profile of the meta-isomer also simplifies its use in automated synthesis and high-throughput experimentation workflows.

Development of Agrochemical Leads Based on Aryloxypropanenitrile Scaffolds

Aryloxypropanenitriles are a known class for exploring herbicidal and fungicidal activity. The 3-(3-methylphenoxy)propanenitrile core offers a unique electronic distribution for optimizing target site binding in pest or pathogen enzymes. Its predictable synthesis and reliable commercial supply (≥95% purity) make it a practical choice for generating screening libraries aimed at discovering new crop protection agents. The meta-methyl substitution may confer improved metabolic stability in planta compared to more labile or sterically hindered analogs, a key consideration in the development of effective and environmentally persistent agrochemicals [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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